(4-chlorophenyl)[1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxalin-3-yl]methanone
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Overview
Description
3-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline is a complex organic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorobenzoyl and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Quinoxaline ring formation: The pyrazole intermediate is then reacted with o-phenylenediamine under acidic or basic conditions to form the quinoxaline ring.
Introduction of chlorobenzoyl and chlorophenyl groups: The final step involves the acylation of the quinoxaline derivative with 4-chlorobenzoyl chloride and 4-chlorophenyl chloride in the presence of a suitable base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinoxaline dioxides.
Reduction: Formation of reduced pyrazoloquinoxaline derivatives.
Substitution: Formation of substituted pyrazoloquinoxalines with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoxaline derivatives: Compounds with similar core structures but different substituents.
Quinoxaline derivatives: Compounds with quinoxaline rings but lacking the pyrazole moiety.
Chlorobenzoyl derivatives: Compounds with chlorobenzoyl groups but different core structures.
Uniqueness
3-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline is unique due to the combination of its pyrazoloquinoxaline core with chlorobenzoyl and chlorophenyl groups. This unique structure imparts specific chemical properties and biological activities that distinguish it from other related compounds.
Properties
Molecular Formula |
C22H12Cl2N4O |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
(4-chlorophenyl)-[1-(4-chlorophenyl)pyrazolo[4,3-b]quinoxalin-3-yl]methanone |
InChI |
InChI=1S/C22H12Cl2N4O/c23-14-7-5-13(6-8-14)21(29)19-20-22(26-18-4-2-1-3-17(18)25-20)28(27-19)16-11-9-15(24)10-12-16/h1-12H |
InChI Key |
XFCWORHOGDTPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=NN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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